2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride
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Overview
Description
2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride: is a chemical compound with the molecular formula C8H11Cl2N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride typically involves the reaction of benzimidazole derivatives with aminomethyl groups under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various chemical reactions to study its reactivity and properties.
Biology: In biological research, this compound is used to investigate its potential as a bioactive molecule. It may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
- 2-(aminomethyl)benzimidazole dihydrochloride
- 1H-benzimidazol-2-ylmethanamine dihydrochloride
- 1H-1,3-benzodiazol-2-ylmethanamine dihydrochloride
Comparison: Compared to similar compounds, 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride is unique due to the presence of the hydroxyl group at the 5-position of the benzimidazole ring. This structural feature may influence its chemical reactivity, biological activity, and potential applications. The hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C8H11Cl2N3O |
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Molecular Weight |
236.10 g/mol |
IUPAC Name |
2-(aminomethyl)-3H-benzimidazol-5-ol;dihydrochloride |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-4-8-10-6-2-1-5(12)3-7(6)11-8;;/h1-3,12H,4,9H2,(H,10,11);2*1H |
InChI Key |
BYDLNBFRQHESCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
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